N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- Multicomponent Synthesis : A method for synthesizing functionalized thieno[2,3-b]pyridines, which may include compounds similar to the one , was developed using multicomponent condensation reactions. This method involved aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents. The resulting compounds' structures were studied through X-ray structural analysis (Dyachenko et al., 2019).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties : Research has been conducted on pyridines derived from compounds like the one , where their antimicrobial and antitumor activities were evaluated. This highlights the potential biomedical applications of such compounds (Elewa et al., 2021).
Synthesis and Biological Activity Analysis
Cyclization Reactions : The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, possibly related to the compound of interest, was explored. This included studying the reactions of these compounds and analyzing their biological activity through in silico methods (Chigorina et al., 2019).
Synthesis of Substituted Benzoxazinylthieno[2,3-b]pyridines : A general method for synthesizing 3-amino-2-(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)thieno[2,3-b]pyridines was proposed, involving the reaction of (3-cyanopyridin-2-ylthio)acetic acids or their amides (Kaigorodova et al., 2004).
Synthesis of Thieno[2,3-b]pyridines and Pyridothienopyrimidines : Research focused on synthesizing thieno[2,3-b]pyridines from certain precursors, including chloroacetone and chloroacetonitrile, and exploring the conversion of these compounds into novel pyridothienopyrimidines (Abdelhamid et al., 2008).
Synthesis of Pyridyl Substituted Benzamides : Pyridyl substituted benzamides, which may include compounds structurally similar to the one , were synthesized and characterized. These compounds showed luminescent properties and multi-stimuli response, indicating potential applications in material science (Srivastava et al., 2017).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-12(26)24-8-7-15-16(10-22)21(30-17(15)11-24)23-20(29)13-3-2-4-14(9-13)25-18(27)5-6-19(25)28/h2-4,9H,5-8,11H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQYTZFUORXEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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